4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester
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Overview
Description
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H19BFNO5. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
Boronic esters are known to undergo stereospecific transformations, retaining the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura reaction, a type of metal-catalyzed carbon-carbon bond formation reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of a carbon-carbon bond from a halide and a boron compound .
Pharmacokinetics
It’s important to note that the stability of boronic esters can be influenced by factors such as ph .
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of complex organic compounds . The exact molecular and cellular effects would depend on the specific context in which the compound is used.
Action Environment
The action of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester, like other boronic esters, can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester typically involves the reaction of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of anhydrous solvents and a base to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions, to yield the corresponding phenol or aryl compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Scientific Research Applications
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and nitro substituents, making it less reactive in certain cross-coupling reactions.
4-Fluorophenylboronic Acid: Contains a fluorine substituent but lacks the nitro group and pinacol ester, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of fluoro and nitro substituents, which enhance its reactivity and make it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
2-[4-(2-fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BFNO5/c1-17(2)18(3,4)26-19(25-17)12-5-8-14(9-6-12)24-16-10-7-13(21(22)23)11-15(16)20/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVGWKVWPDHTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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